1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine
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Overview
Description
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine is a heterocyclic compound that features both pyrazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1-methyl-1H-pyrazole with formamide under acidic conditions can yield the desired compound. Another method involves the use of 1-methylimidazole as a starting material, which undergoes cyclization with hydrazine derivatives .
Industrial Production Methods
Industrial production of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: Shares the imidazole ring but lacks the pyrazole component.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused with a pyridine ring.
1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of an imidazole ring.
Uniqueness
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine is unique due to its specific fusion of pyrazole and imidazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N4 |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-methylimidazo[1,2-b]pyrazol-7-amine |
InChI |
InChI=1S/C6H8N4/c1-9-2-3-10-6(9)5(7)4-8-10/h2-4H,7H2,1H3 |
InChI Key |
ZEJZJYKHHGUODC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)N |
Origin of Product |
United States |
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